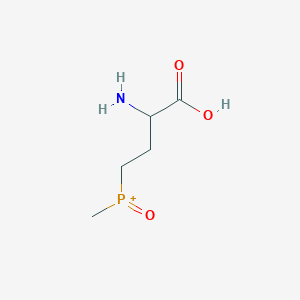
Butanoic acid, 2-amino-4-(methylphosphinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinothricin can be synthesized through various methods. One common approach involves the reductive amination of 2-oxo-4-(hydroxy)(methyl)phosphinoylbutyric acid using engineered glutamate dehydrogenase . Another method includes reacting racemic 4-halo-2-phthalimidobutyrates with a tricoordinate phosphorus compound, followed by hydrolysis to form phosphinothricin .
Industrial Production Methods
Industrial production of phosphinothricin typically involves the use of biocatalysts for enantioselective synthesis. For instance, engineered glutamate dehydrogenase from Pseudomonas putida has been used to achieve high catalytic efficiency and enantioselectivity in the production of L-phosphinothricin .
Chemical Reactions Analysis
Types of Reactions
Phosphinothricin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form its 2-oxo-derivative.
Reductive Amination: This reaction is used in its synthesis, converting 2-oxo-4-(hydroxy)(methyl)phosphinoylbutyric acid to phosphinothricin.
Common Reagents and Conditions
Common reagents used in the synthesis of phosphinothricin include NADPH-specific glutamate dehydrogenases and tricoordinate phosphorus compounds . Reaction conditions often involve specific temperatures and solvents, such as dimethylformamide at around 100°C .
Major Products
The major product formed from these reactions is L-phosphinothricin, which is the active enantiomer with herbicidal efficacy .
Scientific Research Applications
Phosphinothricin has a wide range of applications in scientific research:
Mechanism of Action
Phosphinothricin exerts its effects by inhibiting glutamine synthetase, an enzyme responsible for the synthesis of glutamine from glutamate and ammonia. This inhibition leads to the accumulation of ammonia and disruption of nitrogen metabolism, ultimately causing plant death . In mammals, it can affect the central nervous system by altering dopamine release .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(methylthio)butanoic acid:
2-amino-4-(methylselenyl)butyric acid: A selenium-containing analog of methionine with antioxidant properties.
Uniqueness
Phosphinothricin is unique due to its dual role as both a herbicide and a research tool for studying enzyme inhibition and amino acid metabolism. Its ability to inhibit glutamine synthetase distinguishes it from other similar compounds, making it a valuable asset in both agricultural and scientific research .
Properties
CAS No. |
52914-65-5 |
|---|---|
Molecular Formula |
C5H11NO3P+ |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
(3-amino-3-carboxypropyl)-methyl-oxophosphanium |
InChI |
InChI=1S/C5H10NO3P/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3/p+1 |
InChI Key |
BKRFJMLLJAXWPQ-UHFFFAOYSA-O |
Canonical SMILES |
C[P+](=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















